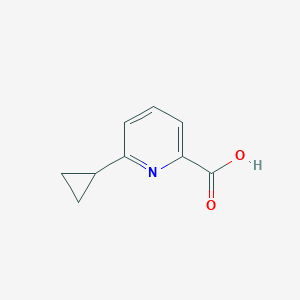

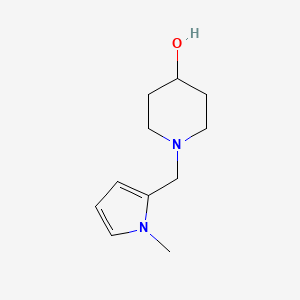

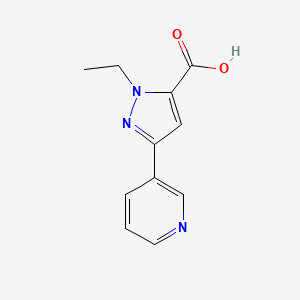

![molecular formula C12H15N3OS B1470303 1-(2-hidroxietil)-2-(3-(tiofen-2-il)-4,5,6,7-tetrahidro-1H-pirazolo[4,3-c]piridin-1-il)etan-1-ol CAS No. 1504710-76-2](/img/structure/B1470303.png)

1-(2-hidroxietil)-2-(3-(tiofen-2-il)-4,5,6,7-tetrahidro-1H-pirazolo[4,3-c]piridin-1-il)etan-1-ol

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a pyrazolo[4,3-c]pyridine ring, and a hydroxyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[4,3-c]pyridine ring system. This could potentially be achieved through a series of reactions involving pyrazole and pyridine precursors .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The thiophene and pyrazolo[4,3-c]pyridine rings would likely contribute to the compound’s stability and potentially its reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the thiophene and pyrazolo[4,3-c]pyridine rings. These functional groups could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic addition .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiophene and pyrazolo[4,3-c]pyridine rings could potentially affect its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Aplicaciones Antimicrobianas

Los derivados de tiofeno se han reportado como que presentan significativas propiedades antimicrobianas . La presencia del anillo de tiofeno en la estructura del compuesto podría contribuir potencialmente a la actividad antimicrobiana, lo que lo convierte en un candidato para el desarrollo de nuevos agentes antimicrobianos que podrían ser efectivos contra cepas resistentes de bacterias y otros patógenos.

Aplicaciones Antiinflamatorias y Analgésicas

La estructura del compuesto sugiere potenciales actividades antiinflamatorias y analgésicas . Estas propiedades son muy valiosas en el desarrollo de nuevos medicamentos para el tratamiento de enfermedades inflamatorias crónicas y el manejo del dolor.

Aplicaciones Antitumorales y Anticancerígenas

Se sabe que el anillo de tiofeno es efectivo en terapias antitumorales y anticancerígenas . El compuesto en cuestión puede utilizarse en investigación del cáncer, particularmente en la síntesis de nuevos agentes quimioterapéuticos que se dirigen a células cancerosas específicas mientras se minimizan los efectos secundarios.

Aplicaciones en la Ciencia de Materiales

En el ámbito de la ciencia de los materiales, los derivados de tiofeno se utilizan en la fabricación de diodos emisores de luz (LED) y como inhibidores de la corrosión de los metales . Este compuesto podría contribuir al desarrollo de nuevos materiales con propiedades electrónicas mejoradas o resistencia a la corrosión.

Inhibición de la Quinasa

Los derivados de tiofeno se han identificado como potentes inhibidores de la quinasa . Las quinasas son enzimas que juegan un papel crucial en varios procesos celulares, y su inhibición puede ser beneficiosa para tratar enfermedades como el cáncer. El compuesto podría ser una valiosa adición a la biblioteca de inhibidores de la quinasa.

Modulación del Receptor de Estrógeno

Se sabe que algunos compuestos de tiofeno modulan los receptores de estrógeno . Este compuesto podría investigarse por su posible uso en terapias relacionadas con las hormonas, como los tratamientos para el cáncer de mama o la osteoporosis.

Aplicaciones Neurofarmacológicas

Dada la complejidad estructural del compuesto, puede tener aplicaciones en neurofarmacología. Los compuestos con estructuras similares se han utilizado como medicamentos antipsicóticos y ansiolíticos . Esto sugiere posibles vías de investigación en el desarrollo de nuevos fármacos para trastornos neurológicos.

Mecanismo De Acción

Target of Action

Thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It can be inferred from the therapeutic properties of thiophene derivatives that the compound likely interacts with its targets to modulate their function . This modulation can result in a variety of effects, depending on the specific target and the context in which the interaction occurs.

Biochemical Pathways

Given the wide range of therapeutic properties associated with thiophene derivatives, it can be inferred that the compound likely affects multiple pathways . These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .

Result of Action

Based on the therapeutic properties of thiophene derivatives, it can be inferred that the compound likely has a wide range of effects at the molecular and cellular level .

Análisis Bioquímico

Biochemical Properties

2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and oxidoreductases, which are crucial for cellular signaling and metabolic pathways. The compound’s thiophene ring is known to engage in π-π interactions with aromatic amino acids in protein active sites, enhancing its binding affinity and specificity . Additionally, the pyrazolo[4,3-c]pyridine moiety can form hydrogen bonds with enzyme residues, further stabilizing the enzyme-substrate complex.

Cellular Effects

2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving MAPK and PI3K/Akt pathways, which are essential for cell proliferation, differentiation, and survival . The compound also affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function. For instance, it can upregulate antioxidant genes, providing protection against oxidative stress .

Molecular Mechanism

The molecular mechanism of 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol involves several key interactions at the molecular level. The compound binds to specific biomolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking . It can inhibit or activate enzymes by altering their conformation and catalytic activity. For example, it may inhibit kinases by occupying the ATP-binding site, preventing phosphorylation of downstream targets . Additionally, the compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in histone acetylation and DNA methylation patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that it can maintain its biological activity for extended periods under optimal storage conditions. Degradation products may form over time, potentially altering its efficacy and safety profile . In vitro and in vivo studies have demonstrated that the compound can exert sustained effects on cellular function, including prolonged activation of signaling pathways and gene expression changes .

Dosage Effects in Animal Models

The effects of 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol in animal models are dose-dependent. At lower doses, the compound can exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biological response . It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies.

Metabolic Pathways

2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites may retain biological activity or undergo further conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion . The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its overall therapeutic potential .

Transport and Distribution

The transport and distribution of 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol within cells and tissues are mediated by various transporters and binding proteins . It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects . For example, mitochondrial localization may enhance its role in regulating oxidative stress and apoptosis .

Propiedades

IUPAC Name |

2-(3-thiophen-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c16-6-5-15-10-3-4-13-8-9(10)12(14-15)11-2-1-7-17-11/h1-2,7,13,16H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGJIZFXMYDYSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N(N=C2C3=CC=CS3)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

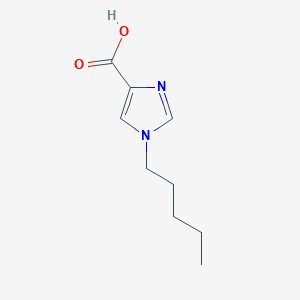

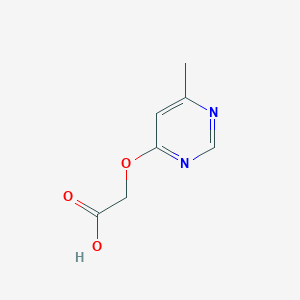

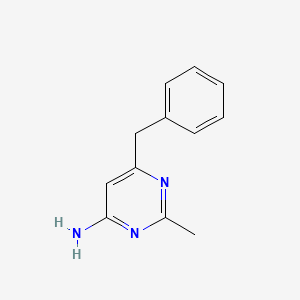

![1-[(3,4-dichlorophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1470225.png)

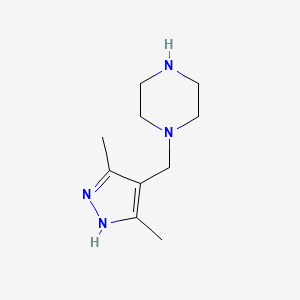

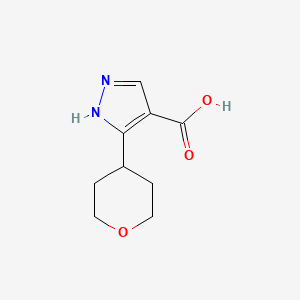

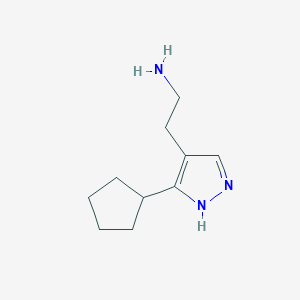

![tert-butyl N-[(2-methylpyrrolidin-2-yl)methyl]carbamate](/img/structure/B1470229.png)

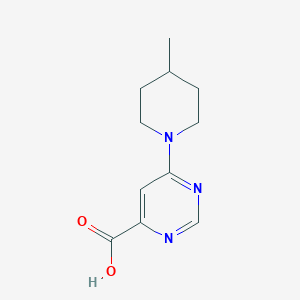

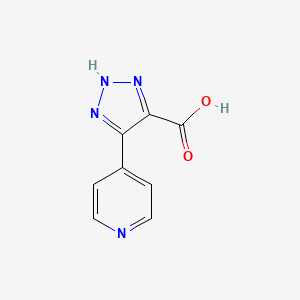

![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1470233.png)